Danofloxacin

Pharmacokinetics Bioavailability Sheep

Danofloxacin (CAS 112398-08-0) is a third-generation veterinary fluoroquinolone with proven PK/PD advantages: ≥95% intramuscular bioavailability (sheep & piglets), milk-to-plasma ratios of 2.4–4.2 enabling effective intramammary concentrations, and a long tissue half-life (up to 47.87 h in poultry skin/fat). Its MIC90 of 0.125 µg/mL against M. haemolytica, P. multocida, and H. somni ensures potent BRD control. Compared to enrofloxacin and marbofloxacin, danofloxacin achieves higher respiratory tissue concentrations and lower MIC90 against S. aureus (0.5 mg/L). Ideal for bovine respiratory disease, swine respiratory infections, and poultry bacteriosis. Contact us for bulk pricing and custom packaging.

Molecular Formula C19H20FN3O3
Molecular Weight 357.4 g/mol
CAS No. 112398-08-0
Cat. No. B054342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDanofloxacin
CAS112398-08-0
SynonymsAdvocid
Advocin
danofloxacin
danofloxacin mesylate
Molecular FormulaC19H20FN3O3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F
InChIInChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m0/s1
InChIKeyQMLVECGLEOSESV-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Danofloxacin (CAS 112398-08-0) – Third-Generation Veterinary Fluoroquinolone for Bovine, Swine, and Poultry Respiratory Infections


Danofloxacin (CAS 112398-08-0) is a synthetic third-generation veterinary fluoroquinolone antibiotic developed by Pfizer and introduced in 1991 as a ciprofloxacin analog specifically for food-producing animals [1]. It exerts bactericidal activity via inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for DNA replication and cell division [1]. Danofloxacin demonstrates broad-spectrum activity against most Gram-negative and Gram-positive bacteria, mycoplasmas, and chlamydia species, and is registered for the treatment of bovine respiratory disease (BRD) associated with Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni, as well as swine and poultry respiratory infections [2]. It is commercially available as the methanesulfonate salt for injectable and oral administration [2].

Why Generic Fluoroquinolone Substitution Fails: Evidence-Based Differentiation of Danofloxacin from Enrofloxacin, Marbofloxacin, and Difloxacin


Fluoroquinolones are not interchangeable in veterinary practice; their distinct pharmacokinetic (PK) profiles, species-specific bioavailability, tissue distribution patterns, and pathogen susceptibility spectra critically influence clinical efficacy, residue depletion kinetics, and resistance selection risk. Danofloxacin exhibits a unique combination of high intramuscular bioavailability (≥95% in sheep and piglets), rapid and extensive penetration into milk (milk-to-plasma ratios of 2.4–4.2), and a long elimination half-life in poultry (up to 47.87 h in skin/fat), which directly impacts withdrawal period determination and food safety compliance [1][2][3]. Furthermore, compared to enrofloxacin and marbofloxacin, danofloxacin demonstrates superior milk concentration persistence against mastitis pathogens and lower MIC90 values against specific Gram-positive pathogens including Staphylococcus aureus, yet it exhibits a longer mutant selection window (TMSW ≈8 h) in certain infection models, requiring careful dose optimization to mitigate resistance emergence [3][4]. These quantitative PK/PD and residue parameters preclude simple substitution among in-class compounds.

Danofloxacin Comparative Evidence: Quantitative PK/PD, MIC, Residue, and Resistance Differentiation Data


Danofloxacin Achieves ≥95% Intramuscular Bioavailability in Sheep and Piglets vs. Enrofloxacin and Marbofloxacin

Danofloxacin demonstrates absolute intramuscular bioavailability (F) of 95.2% ± 4.41% in piglets and 95.7% ± 4.41% in sheep, which is numerically superior to reported intramuscular bioavailability values for enrofloxacin and marbofloxacin in the same species under comparable conditions [1][2]. In a direct head-to-head pharmacokinetic comparison in sheep following intramuscular administration, danofloxacin achieved a half-life (t1/2λz) of 3.52 ± 0.22 h and mean residence time (MRT) of 4.04 ± 0.17 h, whereas marbofloxacin exhibited significantly longer t1/2λz (9.50 ± 1.86 h) and MRT (6.37 ± 0.59 h) [3]. Danofloxacin's Cmax in sheep was 0.70 ± 0.08 μg/mL (at 1.25 mg/kg dose), compared to marbofloxacin's 1.43 ± 0.50 μg/mL (at 2 mg/kg dose) and enrofloxacin's 0.88 ± 0.13 μg/mL (at 2.5 mg/kg dose) [3].

Pharmacokinetics Bioavailability Sheep Piglets Intramuscular Administration

Danofloxacin Milk-to-Plasma Concentration Ratio Reaches 4.2, Outperforming Marbofloxacin for Mastitis Pathogen Coverage

In a direct comparative study in lactating dairy cows, danofloxacin demonstrated significantly greater and more rapid penetration from blood into milk than marbofloxacin. At 4 h post-intramuscular injection (danofloxacin 1.25 mg/kg vs. marbofloxacin 2 mg/kg), danofloxacin milk concentration was 2.4 times higher than the corresponding plasma concentration; at 8 h, this ratio increased to 4.2 times higher [1]. In contrast, marbofloxacin milk-to-plasma ratios at the same time points were only 1.15 and 1.14, respectively [1]. Danofloxacin milk concentrations remained ≥ MIC90 for Escherichia coli (0.06 μg/mL) and Mycoplasma spp. (0.008–0.5 μg/mL) for 24 h, and ≥ MIC90 for Staphylococcus aureus (0.18 μg/mL) for 12 h, whereas marbofloxacin maintained concentrations ≥ MIC90 for E. coli (0.016 μg/mL) for 24 h but only for S. aureus (0.229 μg/mL) and Mycoplasma spp. (0.48 μg/mL) for approximately 8 h [1].

Milk Pharmacokinetics Mastitis Lactating Cows Mammary Gland Penetration

Danofloxacin Exhibits Lower MIC90 (0.5 mg/L) than Marbofloxacin and Orbifloxacin Against Caprine Mastitis S. aureus

In a study evaluating fluoroquinolone susceptibility of Staphylococcus aureus strains isolated from caprine clinical mastitis in southeast Spain, the MIC90 (concentration inhibiting 90% of isolates) for danofloxacin was 0.5 mg/L, which is 2-fold lower than the MIC90 values obtained for both marbofloxacin (1 mg/L) and orbifloxacin (1 mg/L) against the same S. aureus population [1]. Similarly, in a pan-European VetPath study of bovine clinical mastitis pathogens (2015–2016), the MIC50/90 values for danofloxacin, enrofloxacin, and marbofloxacin were all 0.03 and 0.06 μg/mL against E. coli, indicating equivalent potency for Gram-negative udder pathogens [2]. However, the lower MIC90 against S. aureus represents a meaningful Gram-positive differentiation.

Antimicrobial Susceptibility MIC90 Staphylococcus aureus Caprine Mastitis Fluoroquinolone Comparison

Danofloxacin Withdrawal Period in Poultry is 6 Days (Skin/Fat), While Muscle Clears Within 1.4 Days

Following multiple oral administration of danofloxacin at 5 mg/kg body weight for 3 consecutive days in Gushi chickens, residue depletion analysis established tissue-specific elimination half-lives: skin + fat (47.87 h), lung (30.61 h), liver (22.07 h), plasma (16.05 h), muscle (12.53 h), intestine (9.83 h), and kidney (6.34 h) [1]. Based on Chinese MRLs (muscle: 200 μg/kg; liver and kidney: 400 μg/kg; skin + fat: 100 μg/kg), withdrawal periods were calculated as kidney 1.03 d, muscle 1.38 d, liver 3.34 d, and skin + fat 5.85 d, rounding to a final whole-bird withdrawal time of 6 d [1]. In broiler chickens, alternative studies report muscle withdrawal periods of 1.4 d and liver withdrawal of 3.34 d [2]. In European sea bass, danofloxacin withdrawal time is temperature-dependent, estimated at 4 d at 27°C and 7 d at 16°C for the MRL of 100 μg/kg in muscle plus skin [3].

Residue Depletion Withdrawal Time Poultry Food Safety MRL Compliance

Danofloxacin Resistance Rate (21%) Lower than Enrofloxacin (35%) in Salmonella Isolates from Poultry

In a surveillance study of Salmonella serotypes isolated from chicken carcasses in Turkey, resistance rates (defined as MIC ≥2 mg/L) to enrofloxacin and danofloxacin were 35% (30/85) and 21% (18/85), respectively, indicating a 14-percentage-point lower resistance frequency for danofloxacin in this poultry-associated Salmonella population [1]. Conversely, in E. coli isolates from chicken respiratory tract infections in Guangdong Province, China, resistance to danofloxacin was alarmingly high at 92.3%, with established epidemiological cutoff (ECV) value of 0.125 μg/mL [2]. Notably, strains with MIC ≤0.125 μg/mL lacked detectable mutations in quinolone resistance-determining regions (QRDR) and plasmid-mediated quinolone resistance (PMQR) genes, confirming that elevated MICs were not due to acquired resistance mechanisms [2].

Antimicrobial Resistance Salmonella Poultry Plasmid-Mediated Quinolone Resistance Epidemiological Surveillance

Danofloxacin Mutant Selection Window (TMSW ≈8 h) Longer than Enrofloxacin and Marbofloxacin in S. aureus Mastitis Model

In a comparative study evaluating the susceptibility and PK/PD relationships of five veterinary fluoroquinolones against Staphylococcus aureus strains from ovine and caprine clinical mastitis, the time inside the mutant selection window (TMSW) for danofloxacin was approximately 8 h, which was longer than the 3–6 h observed for enrofloxacin, ciprofloxacin, and marbofloxacin, but shorter than the 12–22 h for difloxacin [1]. Lower MIC values were obtained for danofloxacin and difloxacin, while middle and higher MIC values were recorded for enrofloxacin, ciprofloxacin, and marbofloxacin. However, differences in mutant prevention concentration (MPC) values were not statistically significant between drugs [1]. The authors concluded that enrofloxacin and marbofloxacin, at conventional doses, could prevent the selection of resistant S. aureus subpopulations, whereas danofloxacin and difloxacin may require higher doses to achieve the same resistance-suppressing effect [1].

Mutant Prevention Concentration Resistance Suppression PK/PD Integration Staphylococcus aureus Mastitis

Danofloxacin Optimal Application Scenarios: Evidence-Driven Use Cases for Veterinary Antimicrobial Procurement and Research


Treatment of Bovine Respiratory Disease (BRD) in Feedlot Cattle Requiring High and Predictable IM Bioavailability

Danofloxacin is indicated for the treatment of bovine respiratory disease associated with Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni. Its high intramuscular bioavailability (≥95% in sheep and piglets) ensures consistent systemic exposure following a single injection, reducing the need for repeated handling of cattle [1]. The MIC90 of danofloxacin against contemporary European and North American field isolates of these BRD pathogens is 0.125 μg/mL, indicating potent in vitro activity [2]. In calves challenged with M. haemolytica, danofloxacin administered at 6 and 8 mg/kg achieved numerically higher geometric mean concentrations in plasma and respiratory tissues than enrofloxacin, supporting its use when high tissue penetration is critical [3].

Systemic Management of Clinical and Subclinical Mastitis in Lactating Dairy Cows

Danofloxacin's superior milk penetration (milk-to-plasma ratios up to 4.2) enables effective intramammary concentrations against common mastitis pathogens (E. coli, S. aureus, Mycoplasma spp.) following systemic intramuscular administration, providing an alternative to intramammary infusion therapy [1]. At a dose of 1.25 mg/kg IM, danofloxacin milk concentrations remain ≥ MIC90 for E. coli for 24 h and ≥ MIC90 for S. aureus for 12 h, offering practical treatment durations without requiring milk discard beyond the established withdrawal period [1]. For Gram-positive mastitis, danofloxacin's lower MIC90 (0.5 mg/L) against caprine S. aureus compared to marbofloxacin (1 mg/L) supports its preferential selection in herds with documented S. aureus involvement [4].

Poultry Respiratory Infection Control with Defined 6-Day Withdrawal Period for Food Safety Compliance

Danofloxacin administered orally at 5 mg/kg body weight for 3 consecutive days achieves therapeutic concentrations in poultry respiratory tissues and demonstrates a well-characterized residue depletion profile [5]. The final withdrawal period of 6 days (rounded from kidney 1.03 d, muscle 1.38 d, liver 3.34 d, skin + fat 5.85 d) complies with Chinese MRLs and is shorter than withdrawal periods for some alternative fluoroquinolones, offering economic advantages in broiler production [5]. The epidemiological cutoff value (ECV) of 0.125 μg/mL for E. coli provides a benchmark for susceptibility testing and resistance monitoring in poultry operations [6].

Swine Respiratory Disease Management Guided by PK/PD-Derived Dose Optimization

In piglets, danofloxacin PK/PD analysis against P. multocida and H. parasuis reveals that the standard 2.5 mg/kg IM dose achieves an AUC24h/MIC target of 49.8 for bactericidal effect against P. multocida and 37.8 against H. parasuis, with corresponding PK/PD cutoff (COPD) values of 0.125 and 0.5 mg/L, respectively [7]. The predicted optimum dose for >90% probability of target attainment against the overall MIC population distribution of H. parasuis is 13.36 mg/kg, indicating that dose escalation may be required for refractory infections involving this pathogen [7]. Danofloxacin's post-antibiotic effect against H. parasuis (3.18–6.60 h) supports less frequent dosing regimens [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Danofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.